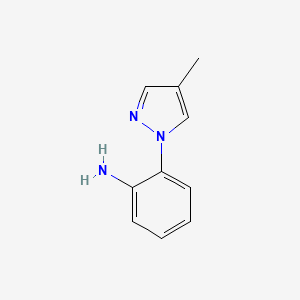

2-(4-methyl-1H-pyrazol-1-yl)aniline

Description

2-(4-Methyl-1H-pyrazol-1-yl)aniline is a substituted aniline derivative featuring a pyrazole ring at the 2-position of the benzene ring. The pyrazole moiety is substituted with a methyl group at the 4-position, conferring distinct electronic and steric properties. This compound serves as a precursor for ligands and pharmaceutical intermediates due to its ability to coordinate with metals and participate in hydrogen bonding.

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(4-methylpyrazol-1-yl)aniline |

InChI |

InChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 |

InChI Key |

ZTVHUUUPKVOBJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 4-methyl-1H-pyrazole with aniline under specific conditions. One common method includes:

Nucleophilic Substitution: Reacting 4-methyl-1H-pyrazole with aniline in the presence of a base such as sodium hydride or potassium carbonate.

Catalysis: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Optimization of Reaction Parameters: Adjusting temperature, pressure, and solvent conditions to maximize production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.

Reduction: Reduction reactions may yield various hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydrogenated aniline derivatives.

Substitution Products: Halogenated or alkylated pyrazole-aniline compounds.

Chemistry:

Ligand Design: Used in the synthesis of ligands for coordination chemistry.

Catalysis: Acts as a precursor for catalysts in organic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological substrates.

Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Agriculture: Explored as a component in agrochemicals for pest control.

Mechanism of Action

The mechanism by which 2-(4-methyl-1H-pyrazol-1-yl)aniline exerts its effects often involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs compared :

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride (CAS: 1197229-44-9)

- Structure : 2-position pyrazole with a 5-CF₃ substituent on the benzene ring.

- Molecular formula : C₁₁H₁₁ClF₃N₃ .

- Impact : The electron-withdrawing CF₃ group enhances acidity and influences solubility and reactivity compared to the parent compound.

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline Structure: Pyrazole at the 4-position with Cl and methyl substituents.

2-(4-Allyloxypyrazol-1-yl)aniline

- Structure : Allyloxy substituent on the pyrazole.

- Impact : The allyl group introduces π-bond conjugation, modifying ligand flexibility and binding modes .

Physicochemical Properties

Thermodynamics :

- Methyl-substituted pyrazoles exhibit lower Gibbs free energy (ΔG = 7.1 kcal/mol) compared to unsubstituted analogs (ΔG = 7.6 kcal/mol), favoring reaction feasibility .

- IR Spectroscopy :

Table 2: Spectroscopic Data

Solid-State Behavior and Polymorphism

- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline exhibits two polymorphs:

- Comparison with 4-(tri(1H-pyrazol-1-yl)methyl)aniline : Unmethylated analogs show less steric hindrance, with dihedral angles ~44.37°, highlighting methyl’s role in packing .

Biological Activity

2-(4-methyl-1H-pyrazol-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and mechanisms of action.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antitumor agent and a potential inhibitor of cyclin-dependent kinases (CDKs). The compound's structure, characterized by the pyrazole ring and an aniline moiety, contributes to its pharmacological properties.

Antitumor Activity

In vitro studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit potent antitumor effects. For instance, a related study evaluated various pyrazole derivatives for their ability to inhibit tumor cell proliferation. Among these, certain compounds displayed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and B16-F10 .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a (related derivative) | MCF-7 | 1.88 ± 0.11 |

| 5a (related derivative) | B16-F10 | 2.12 ± 0.15 |

| This compound | TBD | TBD |

The mechanism of action for this compound involves the inhibition of CDK2, a crucial regulator of the cell cycle. By binding to the active site of CDK2, this compound can impede the phosphorylation processes necessary for cell cycle progression, thereby exerting its antiproliferative effects . Molecular docking studies have provided insights into the binding interactions between the compound and CDK2, further elucidating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methyl group on the pyrazole ring enhances lipophilicity and may improve membrane permeability, facilitating better bioavailability. Structural modifications have been explored to optimize activity; for instance, variations in substituents on the aniline portion can significantly influence potency and selectivity against different biological targets .

Additional Biological Activities

Beyond its antitumor properties, pyrazole derivatives have shown promise in other therapeutic areas:

- Antiviral Activity : Some studies have indicated that pyrazole-based compounds exhibit activity against HIV-1, with specific derivatives demonstrating non-toxic profiles while effectively inhibiting viral replication .

- Anti-inflammatory Effects : Pyrazole compounds are also known for their anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Case Studies

Recent publications have documented several case studies involving this compound and related compounds:

- Anticancer Screening : A series of pyrazole derivatives were synthesized and screened for anticancer activity. The most promising candidates exhibited significant cytotoxicity against selected cancer cell lines.

- ADMET Profiling : Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been conducted to evaluate the pharmacokinetic profiles of pyrazole derivatives. Compounds with favorable ADMET characteristics are being prioritized for further development .

Scientific Research Applications

Pharmaceutical Applications

2-(4-methyl-1H-pyrazol-1-yl)aniline serves as an essential building block in the synthesis of various pharmaceutical agents. Its unique chemical structure allows it to interact with biological targets effectively, leading to potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 |

These findings suggest that derivatives of this compound may be developed into potent anticancer agents through further modifications and optimizations .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole compounds have been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit specific inflammatory pathways makes them candidates for treating inflammatory diseases .

Agrochemical Applications

The compound is also valuable in agrochemicals, where its derivatives exhibit biological activity against pests and pathogens.

Pesticidal Activity

Research indicates that certain pyrazole derivatives demonstrate effective pesticidal properties. For example, studies have reported that compounds derived from this compound can inhibit the growth of agricultural pests, suggesting their potential use in crop protection.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the reaction of aniline with pyrazole derivatives under controlled conditions. Characterization methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several case studies have documented the applications and efficacy of this compound derivatives:

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives revealed that modifications on the aniline moiety significantly enhanced anticancer activity against breast cancer cell lines (MCF7). The most potent derivative exhibited an IC50 value of 0.39 µM, indicating its potential as a lead compound for further development .

Case Study 2: Pesticidal Activity

In agricultural research, a derivative of this compound was tested for its ability to control aphid populations on crops. The results demonstrated a significant reduction in pest numbers compared to untreated controls, supporting its use as a biopesticide.

Chemical Reactions Analysis

Substitution Reactions

The aniline amino group and pyrazole ring enable substitution reactions:

-

Electrophilic aromatic substitution : The amino group directs electrophiles to the ortho/para positions of the aniline ring. For example, halogenation or nitration could occur under acidic conditions.

-

Nucleophilic substitution : If the pyrazole is functionalized with a leaving group (e.g., halide), it could participate in SN2 reactions. Computational studies on related compounds suggest that deprotonated pyrazole derivatives act as nucleophiles in such mechanisms .

Oxidation Reactions

The aniline moiety is susceptible to oxidation:

-

Amino group oxidation : Using oxidants like KMnO₄ or CrO₃ can convert the amino group to nitro or quinone derivatives.

-

Pyrazole ring oxidation : The electron-rich pyrazole ring may undergo oxidation under harsh conditions, though stability depends on substituents like the methyl group .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation of aniline | KMnO₄, acidic conditions | Nitroaniline or quinone derivatives |

| Pyrazole oxidation | Strong oxidants (e.g., CrO₃) | Oxidized pyrazole derivatives |

Reduction Reactions

While the amino group is already reduced, other functional groups (e.g., nitro) could undergo reduction:

-

Nitro group reduction : Sodium borohydride (NaBH₄) or hydrogenation catalysts could reduce nitro derivatives to amines.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitro group reduction | NaBH₄, LiAlH₄ | Amino derivatives |

Computational Insights

Density Functional Theory (DFT) studies on analogous compounds reveal:

-

Nucleophilicity : Methyl-substituted pyrazoles exhibit enhanced nucleophilicity compared to unsubstituted pyrazoles, favoring substitution reactions .

-

Thermodynamic favorability : Reactions involving methylated pyrazoles have lower activation energies, as seen in Gibbs free energy calculations (ΔG = 7.1 kcal/mol vs. 7.6 kcal/mol for unsubstituted pyrazoles) .

Structural and Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.